Cas no 868979-05-9 (4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)

4-Bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated phenyl group and an imidazopyridine moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where sulfonamide-based inhibitors are effective. The bromo substituent enhances reactivity for further functionalization, while the imidazopyridine scaffold contributes to favorable binding interactions. Its well-defined structure and synthetic versatility make it a valuable intermediate for developing biologically active molecules, particularly in the design of kinase inhibitors or GPCR modulators. The compound's purity and stability ensure reliable performance in research applications.
4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide structure
868979-05-9 structure
商品名:4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide
CAS番号:868979-05-9
MF:C16H16BrN3O2S
メガワット:394.286141395569
CID:6010431
PubChem ID:3522597

4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide
    • 4-bromo-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
    • AKOS024613852
    • F1840-0132
    • 868979-05-9
    • 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
    • 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
    • ZINC03854267
    • インチ: 1S/C16H16BrN3O2S/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-23(21,22)15-6-4-13(17)5-7-15/h2-7,10-11,18H,8-9H2,1H3
    • InChIKey: AOCPJYDPVPMYEY-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCC2=CN3C(=N2)C(C)=CC=C3)(=O)=O)=CC=C(Br)C=C1

計算された属性

  • せいみつぶんしりょう: 393.01466g/mol
  • どういたいしつりょう: 393.01466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 71.8Ų

4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1840-0132-5μmol
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1840-0132-1mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1840-0132-10μmol
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1840-0132-2μmol
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1840-0132-10mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1840-0132-2mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1840-0132-3mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1840-0132-4mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1840-0132-15mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1840-0132-5mg
4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
868979-05-9 90%+
5mg
$69.0 2023-05-17

4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide 関連文献

4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamideに関する追加情報

Comprehensive Overview of 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide (CAS No. 868979-05-9)

The compound 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide (CAS No. 868979-05-9) is a sulfonamide derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzene-sulfonamide core linked to an imidazo[1,2-a]pyridine moiety, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly drawn to its potential applications in targeting specific enzymes or receptors, given the sulfonamide group's known role in modulating biological activity.

In recent years, the demand for novel small-molecule inhibitors and therapeutic agents has surged, driven by advancements in precision medicine and personalized therapies. The imidazo[1,2-a]pyridine scaffold, a key component of this compound, is widely recognized for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This has led to increased scrutiny of derivatives like 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide, as scientists explore their mechanisms of action and therapeutic potential.

From a synthetic chemistry perspective, the introduction of a bromine substituent at the 4-position of the benzene ring offers opportunities for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This versatility makes the compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the sulfonamide linkage enhances solubility and bioavailability, critical factors in drug development.

The compound's relevance extends to structure-activity relationship (SAR) studies, where researchers investigate how modifications to its structure affect biological activity. For instance, the 8-methyl group on the imidazo[1,2-a]pyridine ring may influence binding affinity to target proteins, while the sulfonamide nitrogen could participate in hydrogen bonding interactions. Such insights are invaluable for optimizing drug candidates.

In the context of current trends, 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide aligns with the growing focus on fragment-based drug design and computational chemistry. Tools like molecular docking and AI-driven predictive modeling are being employed to evaluate its interactions with biological targets, accelerating the identification of lead compounds. This approach is particularly appealing in the race to develop treatments for emerging diseases.

Another area of interest is the compound's potential role in kinase inhibition. Kinases are pivotal in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The imidazo[1,2-a]pyridine scaffold has been explored in kinase inhibitors, raising questions about whether this derivative could exhibit similar activity. Researchers are actively investigating its selectivity and potency against specific kinase families.

Environmental and green chemistry considerations also come into play when discussing this compound. The pharmaceutical industry is increasingly adopting sustainable practices, such as minimizing hazardous reagents and optimizing synthetic routes. The bromine atom in 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide presents both challenges and opportunities in this regard, as brominated compounds require careful handling but can also serve as versatile intermediates for greener transformations.

From a commercial standpoint, the availability of 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide (CAS No. 868979-05-9) is of interest to suppliers and researchers alike. Its niche application in high-throughput screening and medicinal chemistry libraries underscores its value in early-stage drug discovery. Companies specializing in custom synthesis and building blocks often highlight such compounds to cater to the evolving needs of the pharmaceutical and biotech sectors.

In summary, 4-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide represents a compelling case study at the intersection of chemistry, biology, and drug development. Its structural features, combined with the broader scientific community's focus on targeted therapies and sustainable synthesis, position it as a compound worthy of continued exploration. As research progresses, its potential to contribute to groundbreaking discoveries in healthcare and beyond remains a tantalizing prospect.

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